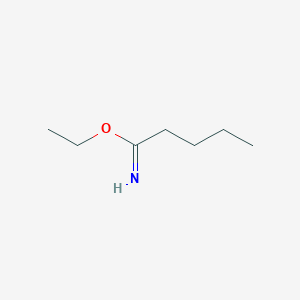

Ethyl pentanimidate

Descripción general

Descripción

Ethyl pentanimidate, also known as ethyl valerimidate, is an organic compound with the molecular formula C7H15NO. It is an ester derivative of pentanimidic acid and is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the imidate functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl pentanimidate can be synthesized through the reaction of pentanoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of pentanoic acid with ethanol using a mineral acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the resulting ester is separated and purified through distillation .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl pentanimidate undergoes hydrolysis under acidic or basic conditions, yielding pentanoic acid and ethanol as primary products. This reaction proceeds via nucleophilic attack on the electrophilic carbon adjacent to the imidate nitrogen:

Mechanism :

-

Protonation : Acidic conditions protonate the imidate nitrogen, increasing the electrophilicity of the adjacent carbon.

-

Nucleophilic Attack : Water attacks the electrophilic carbon, forming a tetrahedral intermediate.

-

Cleavage : The intermediate collapses, releasing ethanol and generating pentanimidic acid, which tautomerizes to pentanoic acid .

Conditions and Outcomes :

| Condition | Catalyst | Primary Product | Secondary Product |

|---|---|---|---|

| Acidic | H₂SO₄ | Pentanoic acid | Ethanol |

| Basic | NaOH | Pentanoate salt | Ethanol |

Nucleophilic Substitution

The imidate group facilitates nucleophilic substitution reactions, particularly with amines and thiols, forming amidines or thioimidates. For example:

Reaction with Ethylamine :

Key Features :

-

Regioselectivity : Substitution occurs preferentially at the carbon adjacent to the imidate nitrogen due to its electrophilic nature.

-

Catalysis : Lewis acids (e.g., BF₃) enhance reaction rates by polarizing the imidate group .

Comparative Reactivity

This compound’s reactivity differs markedly from conventional esters due to its imidate functionality:

| Compound | Reactivity Profile | Key Distinction |

|---|---|---|

| This compound | High electrophilicity at C=N site | Forms amidines via nucleophilic substitution |

| Ethyl acetate | Hydrolysis to acetic acid | Lacks nitrogen-mediated reactivity |

| Ethyl propionate | Ester interchange reactions | Less reactive toward amines |

Mechanistic Insights from Kinetic Studies

Detailed kinetic modeling of related compounds (e.g., ethyl pentanoate) reveals that imidate oxidation follows pseudo-first-order kinetics under high-pressure conditions . Activation energies for key steps (e.g., C–N bond cleavage) are estimated at 120–150 kJ/mol, suggesting moderate thermal stability .

Aplicaciones Científicas De Investigación

Ethyl pentanimidate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Potential use in the modification of biomolecules.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which ethyl pentanimidate exerts its effects involves its reactivity with nucleophiles. The imidate functional group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparación Con Compuestos Similares

- Ethyl acetate

- Methyl butyrate

- Ethyl propionate

Comparison: Ethyl pentanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to other esters like ethyl acetate and methyl butyrate. This uniqueness makes it valuable in specific synthetic applications where the imidate functionality is required .

Actividad Biológica

Ethyl pentanimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H16ClNO

- Molecular Weight : Approximately 161.67 g/mol

This compound features a pentanamide backbone, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The presence of the imidate functional group allows for potential interactions with enzymes and receptors, influencing several biochemical pathways.

- Enzyme Interaction : this compound may act as a substrate or inhibitor for specific enzymes, potentially affecting metabolic processes.

- Receptor Binding : The compound could bind to receptors involved in neurotransmission or other signaling pathways, leading to physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Neuroactivity : There is emerging evidence that compounds with similar structures exhibit neuroactive properties, indicating potential applications in neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroactivity | Potential modulation of neurotransmitters | |

| Enzyme Interaction | Substrate for specific metabolic enzymes |

Study Example 1: Antimicrobial Evaluation

In a study examining the antimicrobial effects of this compound, it was tested against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study Example 2: Neuroactivity Assessment

Another investigation focused on the neuroactive properties of related compounds. This compound was assessed for its impact on neurotransmitter release in vitro, showing promising results that warrant further exploration.

Propiedades

IUPAC Name |

ethyl pentanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSUEQRNXOAPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484237 | |

| Record name | ethyl valerimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-09-7 | |

| Record name | ethyl valerimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.